Ethyl N,N'-dicyclohexylcarbamimidate
Description
Ethyl N,N'-dicyclohexylcarbamimidate (CAS 87228-84-0) is a carbamimidate ester with the molecular formula C₁₇H₃₂N₂O₂ and a molecular weight of 296.45 g/mol . Key physicochemical properties include:
- Hydrogen bond donors: 1
- Hydrogen bond acceptors: 3
- Rotatable bonds: 8
- Topological polar surface area: 42.8 Ų
- Hydrophobicity (XlogP): 3.9
This compound is structurally characterized by a dicyclohexylcarbamimidoyl group attached to a 2-ethoxyethyl ester moiety. It is often encountered as an intermediate or byproduct in organic synthesis, particularly in reactions involving carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) .
Properties
CAS No. |
6738-14-3 |
|---|---|
Molecular Formula |
C15H28N2O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
ethyl N,N'-dicyclohexylcarbamimidate |
InChI |
InChI=1S/C15H28N2O/c1-2-18-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h13-14H,2-12H2,1H3,(H,16,17) |
InChI Key |
DFLHUARISJMVGK-UHFFFAOYSA-N |
SMILES |
CCOC(=NC1CCCCC1)NC2CCCCC2 |
Canonical SMILES |
CCOC(=NC1CCCCC1)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl N,N'-Dicyclohexylcarbamimidate vs. N,N'-Dicyclohexylcarbodiimide (DCC)
Key Differences :
- Reactivity : DCC is a carbodiimide widely used to activate carboxylic acids for amide bond formation, whereas ethyl carbamimidate is a transient intermediate or byproduct in such reactions .
- Stability : DCC is moisture-sensitive and requires careful handling, while ethyl carbamimidate’s stability under ambient conditions is less documented.
- Role in Synthesis : DCC directly participates in bond formation, while ethyl carbamimidate is generated during the reaction mechanism (e.g., via nucleophilic attack and elimination steps) .
This compound vs. N,N'-Dicyclohexylurea
| Property | This compound | N,N'-Dicyclohexylurea |
|---|---|---|
| Structure | Carbamimidate ester | Urea derivative |
| Solubility | Likely moderate in organic solvents | Poor solubility in polar solvents |
| Role in Reactions | Intermediate in amidation | Byproduct of DCC-mediated couplings |
| Toxicity | Not well characterized | Generally low; may cause crystallization issues |
Key Differences :
Comparative Reaction Efficiency :
- DCC : Achieves high coupling efficiency but requires post-reaction removal of the urea byproduct.
- Ethyl Carbamimidate: Not directly used as a coupling agent but may influence reaction kinetics due to its intermediate role.
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